molecular formula C25H25N3O4S2 B046721 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate CAS No. 120181-26-2

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate

Cat. No. B046721
M. Wt: 495.6 g/mol
InChI Key: HNISBUWTVVPFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound that belongs to the family of benzothiazoles. It has been found to possess several important biological properties and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and neurodegenerative diseases, respectively.

Biochemical And Physiological Effects

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been found to inhibit the growth of certain cancer cells and reduce the activity of AChE in vitro.

Advantages And Limitations For Lab Experiments

The advantages of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as a diagnostic tool for certain diseases. Additionally, further studies on its toxicity and pharmacokinetics are needed to determine its safety and efficacy in vivo.
In conclusion, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound with several important biological properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzylamine to form the intermediate product, which is further reacted with 2-mercapto-5-methylbenzothiazole to yield the final product.

Scientific Research Applications

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been found to possess important biological properties such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

120181-26-2

Product Name

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate

Molecular Formula

C25H25N3O4S2

Molecular Weight

495.6 g/mol

IUPAC Name

[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 4-methylbenzoate

InChI

InChI=1S/C25H25N3O4S2/c1-14-5-9-19(10-6-14)24(29)32-22-16(3)15(2)21-23(17(22)4)33-25(28-21)27-13-18-7-11-20(12-8-18)34(26,30)31/h5-12H,13H2,1-4H3,(H,27,28)(H2,26,30,31)

InChI Key

HNISBUWTVVPFRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C

synonyms

Benzoic acid, 4-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester

Origin of Product

United States

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